

# "Ethyl 2-(thiazol-2-yl)acetate" physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 2-(thiazol-2-yl)acetate

Cat. No.: B173493

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An In-Depth Technical Guide to the Physical Properties of **Ethyl 2-(thiazol-2-yl)acetate**

## Introduction

**Ethyl 2-(thiazol-2-yl)acetate** is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its core structure, featuring a thiazole ring linked to an ethyl acetate moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. Thiazole rings are key components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of **Ethyl 2-(thiazol-2-yl)acetate**, offering a critical data resource for researchers and scientists in organic synthesis and pharmaceutical development.

## Compound Identification and Core Properties

Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of **Ethyl 2-(thiazol-2-yl)acetate** are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

## Molecular Structure

The structure combines a five-membered aromatic thiazole ring containing sulfur and nitrogen atoms with a flexible ethyl acetate side chain. This combination imparts a unique polarity and reactivity profile.

Caption: Chemical structure of **Ethyl 2-(thiazol-2-yl)acetate**.

## Physicochemical Data Summary

The following table consolidates the key physicochemical properties of the compound. It is important to note that while some data are from experimental measurements on close analogs, others are predicted values and should be treated as such.

Property	Value	Source(s)
CAS Number	141704-11-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	171.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid (reported for analogs)	
Melting Point	92-94 °C (for the closely related 2-amino analog)	
Boiling Point	280.5 ± 23.0 °C (Predicted for a related oxo- analog)	<a href="#">[4]</a>
Solubility	Soluble in ethanol and ether (reported for benzothiazole analog)	
Storage	Sealed in a dry environment at 2-8°C	<a href="#">[1]</a>
SMILES	<chem>S1C=CN=C1CC(=O)OCC</chem>	<a href="#">[1]</a>
InChI Key	Information not available in search results	

## Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and purity of a synthesized compound. While direct experimental spectra for **Ethyl 2-(thiazol-2-yl)acetate** were not

available, data from closely related structures and computational predictions provide a strong basis for characterization.<sup>[5][6][7]</sup>

- <sup>1</sup>H NMR Spectroscopy (Predicted):

- Ethyl Group: A triplet signal around  $\delta$  1.2-1.3 ppm (3H, for the -CH<sub>3</sub>) and a quartet around  $\delta$  4.1-4.2 ppm (2H, for the -OCH<sub>2</sub>-) are expected.
- Methylene Bridge: A singlet at approximately  $\delta$  3.8-4.0 ppm (2H, for -CH<sub>2</sub>-CO) is anticipated, influenced by the adjacent thiazole ring and carbonyl group.
- Thiazole Ring: Two distinct signals in the aromatic region ( $\delta$  7.0-8.0 ppm) corresponding to the two protons on the thiazole ring are expected.

- <sup>13</sup>C NMR Spectroscopy (Predicted):

- Ethyl Group: Signals are expected around  $\delta$  14 ppm (-CH<sub>3</sub>) and  $\delta$  61 ppm (-OCH<sub>2</sub>-).
- Methylene Carbon: A signal around  $\delta$  35-40 ppm is likely for the bridge carbon (-CH<sub>2</sub>-CO).
- Ester Carbonyl: The carbonyl carbon should appear significantly downfield, around  $\delta$  170 ppm.
- Thiazole Carbons: At least three signals are expected in the  $\delta$  115-165 ppm range, corresponding to the carbons of the thiazole ring.

- Infrared (IR) Spectroscopy (Predicted):

- A strong, sharp absorption band around 1740 cm<sup>-1</sup> is characteristic of the C=O stretch of the saturated ester.<sup>[5]</sup>
- C-H stretching vibrations from the alkyl and aromatic components would appear around 2900-3100 cm<sup>-1</sup>.
- Vibrations corresponding to the C=N and C-S bonds within the thiazole ring are expected in the fingerprint region (1600-600 cm<sup>-1</sup>).<sup>[5]</sup>

- Mass Spectrometry (MS):

- The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 171$ . The fragmentation pattern would likely show losses corresponding to the ethyl group (-29) and the ethoxy group (-45).

## Synthesis and Reactivity

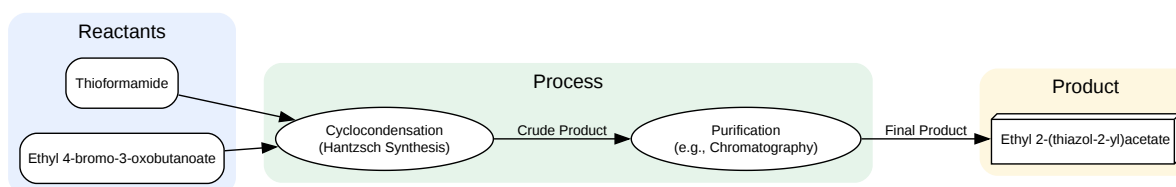
**Ethyl 2-(thiazol-2-yl)acetate** is primarily valued as a synthetic intermediate. Its reactivity is dominated by the interplay between the thiazole ring and the ester functional group.

## Core Reactivity

The methylene bridge connecting the thiazole ring and the ester is acidic and can be deprotonated with a suitable base, allowing for alkylation or condensation reactions at this position. The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. The thiazole ring itself can participate in various organic reactions, making this compound a versatile starting material.<sup>[8][9]</sup>

## Representative Synthesis: Hantzsch-Type Thiazole Synthesis

A common and effective method for constructing the thiazole core is the Hantzsch thiazole synthesis.<sup>[5]</sup> A plausible workflow for synthesizing the target compound is outlined below. This process involves the condensation of a thioamide with an  $\alpha$ -halocarbonyl compound.



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Caption: Workflow for a Hantzsch-type synthesis of the target compound.

Experimental Protocol:

- **Reaction Setup:** To a solution of thioformamide (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl 4-bromo-3-oxobutanoate (1.0 equivalent).
- **Condensation:** The reaction mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[\[10\]](#)
- **Workup:** After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure **Ethyl 2-(thiazol-2-yl)acetate**.[\[8\]](#)

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 2-(thiazol-2-yl)acetate** was not found, data for the structurally similar ethyl 2-(benzo[d]thiazol-2-yl)acetate provides essential guidance.[\[11\]](#) Standard laboratory precautions for handling chemical reagents should be strictly followed.

- **Hazard Statements (based on analog):**
  - H315: Causes skin irritation.[\[11\]](#)
  - H319: Causes serious eye irritation.[\[11\]](#)
  - H335: May cause respiratory irritation.[\[11\]](#)
- **Precautionary Measures:**
  - P261 & P271: Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.[\[11\]](#)
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[11\]](#)
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
- Storage and Disposal:
  - Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]
  - Disposal should be carried out in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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Email: [info@benchchem.com](mailto:info@benchchem.com)